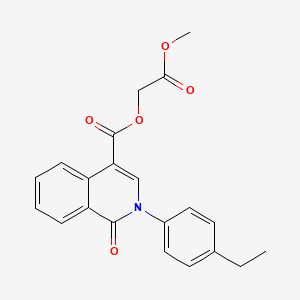

2-甲氧基-2-氧代乙基 2-(4-乙基苯基)-1-氧代-1,2-二氢异喹啉-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate" is a chemical entity that appears to be related to a class of compounds known as dihydroisoquinoline carboxylates. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The papers provided discuss various synthetic methods and chemical properties of related dihydroisoquinoline derivatives, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates is described as an efficient method involving C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers, followed by treatment with bases to afford pyrido[2,1-a]isoquinoline derivatives . Another synthesis approach for similar compounds involves short-term treatment with hydrohalogen acids to form ethyl esters of halo-substituted dihydroquinoline carboxylic acids . Additionally, the preparation of a related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, is achieved through a multi-step process including acyl-chlorination, condensation, decarboxylation, esterification, amine replacement, and cyclization . These methods provide a foundation for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives is characterized by the dihydroisoquinoline scaffold, which is a bicyclic system consisting of a benzene ring fused to a nitrogen-containing heterocycle. The presence of substituents such as ethyl ester groups and halogens can influence the electronic and steric properties of the molecule, as well as its reactivity . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for intramolecular interactions and conformational dynamics.

Chemical Reactions Analysis

The chemical reactivity of dihydroisoquinoline derivatives can be quite diverse. For instance, intramolecular cyclization reactions are used to form pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate . The presence of acyl azide and isocyanate functionalities in the starting materials can lead to regiospecific conversion into urea and urethanes, which upon thermal treatment yield the target heterocyclic compounds . These reactions highlight the potential for the compound of interest to undergo similar transformations, leading to a variety of structurally complex and biologically relevant products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate" are not directly reported in the provided papers, related compounds such as ethyl 6-oxo-2-(methoxycarbonyl)decahydroisoquinoline-3-carboxylates have been synthesized and studied as intermediates for the preparation of NMDA receptor antagonists . These compounds exhibit properties that are influenced by their stereochemistry and functional groups, which can affect their solubility, stability, and reactivity. The compound of interest would likely share some of these properties, making it a candidate for further investigation in the context of drug development and synthetic organic chemistry.

科学研究应用

晶体结构和分析

该化合物表现出由乙基 2-(1,2,3,4-四氢-2-氧代喹啉-1-基)乙酸酯和 4-[(2-乙氧基-2-氧代乙基)(苯基)氨基羰基] 单元组成的晶体结构,其中氧代喹啉单元几乎是平面的,乙酸酯取代基几乎垂直于其平均平面。在晶体中,弱氢键和 π-π 相互作用稳定了结构,将分子连接成三维网络 (Baba et al., 2019)。

合成应用

该化合物用于通过分子内环化合成新型嘧啶并[4,5-b]吲哚和二乙基 4-羟基喹啉-2,3-二羧酸酯,起始于乙基 3-(2-乙氧基-2-氧代乙基)-1H-吲哚-2-羧酸酯。该合成涉及具有酰基叠氮化物和异氰酸酯官能团的关键底物,导致目标环系的形成 (Kaptı et al., 2016)。

化学反应和性质

研究表明该化合物参与各种化学反应,包括喹诺酮和喹啉-2-羧酸酰胺的合成,展示了其在化学合成中的多功能性以及在开发药物制剂中的潜在应用 (Horchler et al., 2007)。此外,还探索了该化合物与五氯化磷的反应,揭示了其反应性及其进一步化学转化的潜力 (Ukrainets et al., 2009)。

属性

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-3-14-8-10-15(11-9-14)22-12-18(21(25)27-13-19(23)26-2)16-6-4-5-7-17(16)20(22)24/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNHNRMVRHHVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)

![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)

![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3016983.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B3016986.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)